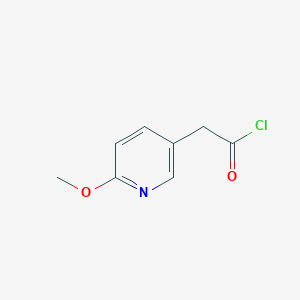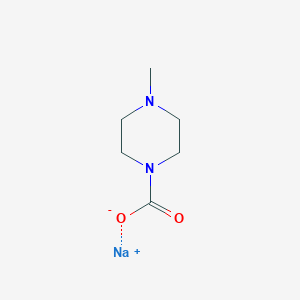
3-Amino-5-fluoro-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms, particularly those with trifluoromethyl groups, are of significant interest in various fields due to their unique chemical and physical properties. These properties often include increased metabolic stability, lipophilicity, and bioavailability, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . For instance, 3-bromo-2-nitropyridine can react with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions can yield mixtures of fluorinated pyridines, which are then separated and purified .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
5-Fluoro-2-(trifluoromethyl)pyridin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated pyridines such as:
- 2-Fluoro-3-bromopyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine .
Uniqueness
5-Fluoro-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced metabolic stability, which are not as pronounced in similar compounds .
Propiedades
Fórmula molecular |
C6H4F4N2 |
|---|---|
Peso molecular |
180.10 g/mol |
Nombre IUPAC |
5-fluoro-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4F4N2/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H,11H2 |
Clave InChI |
YVFWSHPEJHWTSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)



![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)



![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)


